molecular formula C9H18ClNO B1393242 (2R,6S)-4-(3-Chloropropyl)-2,6-dimethylmorpholine CAS No. 1130769-62-8

(2R,6S)-4-(3-Chloropropyl)-2,6-dimethylmorpholine

Cat. No. B1393242
M. Wt: 191.7 g/mol
InChI Key: UJWZJNJCHTYLND-DTORHVGOSA-N
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Description

“(2R,6S)-1-(3-chloropropyl)-2,6-dimethylpiperidine” is a chemical compound with the molecular formula C10 H20 Cl N .


Molecular Structure Analysis

The molecular weight of this compound is 189.73 . The SMILES representation of its structure is C[C@H]1CCCC@@HN1CCC[Cl] .

Scientific Research Applications

Proton Magnetic Resonance Studies of Cyclic Compounds

Research into the separation of cis- and trans-isomers of 2,6-dimethylmorpholine through vapor phase chromatography provides insights into the structural analysis of cyclic compounds. Proton Magnetic Resonance (PMR) spectra analysis shows the abundance of the cis-isomer, suggesting its potential applications in understanding molecular configurations and conformational studies (Booth & Gidley, 1965).

Environmental Biodegradation

The study on extradiol dioxygenase's ability to oxidize 3-chlorocatechol indicates the potential application of similar compounds in environmental bioremediation. This research contributes to understanding how certain enzymes can break down chlorinated organic compounds, highlighting their use in cleaning up pollutants (Riegert et al., 1998).

Photophysical Effects in Ortho-Metalated Complexes

Investigations into the photophysical properties of metal-carbon sigma bonds in ortho-metalated complexes of iridium(III) and rhodium(III) reveal the impact of such bonding on emission and absorption spectra. This study provides a foundation for applications in material science, particularly in developing new photoluminescent materials (Sprouse et al., 1984).

Synthesis and Complexation in Organometallic Chemistry

The synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its complexation with palladium(II) and mercury(II) demonstrates applications in organometallic chemistry. These findings have implications for catalysis and the development of new materials (Singh et al., 2000).

Removal of Pesticides from Wastewater

A study on the use of a lignocellulosic substrate as a biosorbent for pesticide removal from wastewater illustrates the environmental applications of similar compounds. This research is significant for developing cost-effective and efficient methods for water purification (Boudesocque et al., 2008).

properties

IUPAC Name

(2S,6R)-4-(3-chloropropyl)-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClNO/c1-8-6-11(5-3-4-10)7-9(2)12-8/h8-9H,3-7H2,1-2H3/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWZJNJCHTYLND-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,6S)-4-(3-Chloropropyl)-2,6-dimethylmorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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